molecular formula C12H13F3O2 B13494280 2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane

2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane

Katalognummer: B13494280
Molekulargewicht: 246.22 g/mol
InChI-Schlüssel: QBIGPZANNVKAGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane is an organic compound characterized by the presence of a benzyloxy group, a trifluoromethyl group, and an oxetane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane typically involves the reaction of benzyl alcohol with a trifluoromethyl-substituted oxetane precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The oxetane ring can be reduced to form corresponding alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under mild conditions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Wirkmechanismus

The mechanism of action of 2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Benzyloxy)-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of an oxetane ring.

    N-Benzyloxy-2,2-bis(trifluoromethyl)aziridine: Contains an aziridine ring instead of an oxetane ring.

Uniqueness

2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and stability compared to other similar compounds. The trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H13F3O2

Molekulargewicht

246.22 g/mol

IUPAC-Name

2-(phenylmethoxymethyl)-2-(trifluoromethyl)oxetane

InChI

InChI=1S/C12H13F3O2/c13-12(14,15)11(6-7-17-11)9-16-8-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI-Schlüssel

QBIGPZANNVKAGG-UHFFFAOYSA-N

Kanonische SMILES

C1COC1(COCC2=CC=CC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.